molecular formula C22H14ClN7O2 B2740651 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide CAS No. 1207056-99-2

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide

Cat. No. B2740651
CAS RN: 1207056-99-2
M. Wt: 443.85
InChI Key: HCCVNJPARYKUCN-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound, which is a class of compounds that contain a ring structure containing atoms of at least two different elements . Triazole compounds, like the one , contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of heterocyclic compounds incorporating various moieties, such as thiadiazole, pyrazolo, triazolo, and pyridine, has been extensively studied. These compounds exhibit a wide range of biological activities, including insecticidal, anticancer, and antimicrobial properties. For instance, Fadda et al. (2017) explored the insecticidal assessment of heterocycles against the cotton leafworm, indicating the potential of such compounds in agricultural applications (Fadda et al., 2017). Similarly, Riyadh et al. (2013) synthesized antipyrine-based heterocycles with demonstrated anticancer and antimicrobial activities, suggesting their use in medical and pharmaceutical research (Riyadh et al., 2013).

Antimicrobial and Antifungal Applications

Hassan (2013) reported on the synthesis of new pyrazoline and pyrazole derivatives with significant antibacterial and antifungal activity. This underscores the potential of such heterocyclic compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Hassan, 2013).

Heterocyclic Compounds as Potential Insecticidal Agents

Soliman et al. (2020) investigated the biochemical impacts of new bioactive sulfonamide thiazole derivatives, highlighting the insecticidal potential against the cotton leafworm. This research points to the application of heterocyclic compounds in pest management strategies (Soliman et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 4-cyanophenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "hydrazine hydrate", "4-cyanobenzyl chloride", "sodium hydride", "4-cyanophenylacetic acid" ], "Reaction": [ "Step 1: Synthesis of 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "a. Dissolve 4-chloroaniline (1 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and hydrazine hydrate (1.2 eq).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with ethanol and dry under vacuum to obtain the intermediate.", "Step 2: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide", "a. Dissolve the intermediate (1 eq) and 4-cyanophenylacetic acid (1.2 eq) in a mixture of DMF and THF.", "b. Add sodium hydride (1.2 eq) to the reaction mixture and stir for 30 minutes.", "c. Add 4-cyanobenzyl chloride (1.2 eq) to the reaction mixture and stir for 6 hours.", "d. Quench the reaction with water and extract the product with ethyl acetate.", "e. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum.", "f. Purify the crude product by column chromatography to obtain the final product." ] }

CAS RN

1207056-99-2

Molecular Formula

C22H14ClN7O2

Molecular Weight

443.85

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C22H14ClN7O2/c23-16-5-3-15(4-6-16)18-11-19-21-27-30(22(32)28(21)9-10-29(19)26-18)13-20(31)25-17-7-1-14(12-24)2-8-17/h1-11H,13H2,(H,25,31)

InChI Key

HCCVNJPARYKUCN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

solubility

not available

Origin of Product

United States

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